2-chloro-N'-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide
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Overview
Description
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of acylhydrazines, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide typically involves the reaction of 2-chloro-N-(naphthalen-2-yl)acetamide with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification methods to ensure cost-effective and efficient production on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of electroluminescent devices and environmentally friendly insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, which can lead to changes in their structure and function . This interaction can result in the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(naphthalen-2-yl)acetamide: A related compound with similar structural features and biological activities.
2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Another acylhydrazine derivative with comparable properties.
Uniqueness
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide is unique due to its specific structural features, which contribute to its distinct biological activities and applications. The presence of the naphthalen-1-yloxy group enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13ClN2O3 |
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Molecular Weight |
292.72 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-naphthalen-1-yloxyacetohydrazide |
InChI |
InChI=1S/C14H13ClN2O3/c15-8-13(18)16-17-14(19)9-20-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,18)(H,17,19) |
InChI Key |
OGRMQMRFHPJZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)CCl |
Origin of Product |
United States |
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